Carbonazidoyl chloride

Description

Contextualization of Azidoyl Chlorides as Highly Reactive Intermediates

In the field of organic chemistry, many reactions proceed through a series of steps that involve the formation of transient, high-energy, and highly reactive molecules known as reactive intermediates. lumenlearning.comwiley.com These species, which include carbocations, carbanions, and free radicals, typically exist for only a short duration before converting into more stable molecules. lumenlearning.comallen.in Azidoyl chlorides, a class of compounds that includes carbonazidoyl chloride, exemplify such reactive intermediates. Their high reactivity stems from the presence of both an acyl chloride group and an azide (B81097) group. britannica.comfiveable.me The acyl chloride functional group, R-C(=O)Cl, is itself highly reactive due to the carbonyl group and the excellent leaving group ability of the chloride ion. fiveable.meebsco.com This makes the carbonyl carbon highly susceptible to attack by nucleophiles. fiveable.me The azide functional group (-N₃) is an energy-rich moiety, and many organic azides are known to be unstable, sometimes decomposing explosively. britannica.comat.ua The combination of these features renders azidoyl chlorides potent but ephemeral participants in chemical transformations, often generated in situ to be consumed in a subsequent reaction step. wiley.com

Historical Trajectories and Evolution of Acyl Azide and Acyl Halide Chemistry

The chemistry of the functional groups that constitute this compound has a rich history. The study of acyl halides, or acid halides, has been fundamental to the development of organic synthesis. wikipedia.orgwikidoc.org These compounds are derived from oxoacids by replacing a hydroxyl group with a halide. wikipedia.orgsciencemadness.org Acyl chlorides are the most common type of acyl halide and are typically prepared by reacting carboxylic acids with reagents like thionyl chloride or phosphorus pentachloride. ebsco.comwikidoc.org Their utility as reactive intermediates for preparing esters, amides, and aromatic ketones via Friedel-Crafts acylation has made them indispensable tools for chemists. fiveable.mewikidoc.org

The history of acyl azides is intrinsically linked to the work of Theodor Curtius, who, in the late 19th century, investigated hydrazoic acid and its derivatives. wikipedia.org In 1885, he defined the Curtius rearrangement, a thermal decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas. wikipedia.org This rearrangement has since become a cornerstone of organic synthesis for converting carboxylic acids into primary amines, carbamates, and urea (B33335) derivatives. britannica.comwikipedia.org Acyl azides are typically prepared from the reaction of acyl chlorides or acid hydrazides with an azide salt. britannica.comraco.cat The evolution of this chemistry has provided a variety of methods to access acyl azides from carboxylic acids, acid hydrazides, and even aldehydes. wikipedia.orgraco.cat

Significance of this compound as a Versatile Synthetic Building Block

This compound, which contains both the reactive acyl chloride and acyl azide functionalities, serves as a versatile building block in modern organic synthesis. Its utility is demonstrated in functional group interconversions, such as the transformation of a carboxylic acid group into a carbonazidoyl group. whiterose.ac.uk This intermediate can then be used in subsequent reactions, such as the Curtius rearrangement, to introduce nitrogen-containing functionalities into complex molecules. molaid.com For instance, the carbonazidoyl group has been utilized in the synthesis of various heterocyclic structures, which are prevalent in pharmaceuticals and natural products. evitachem.commolaid.commolaid.com The dual reactivity allows for sequential or one-pot reactions, streamlining synthetic pathways. For example, the acyl chloride portion can react with a nucleophile, followed by a transformation involving the azide group, or vice versa, providing chemists with flexible strategies for molecular construction.

Table 1: Selected Reactions Involving Acyl Halide and Acyl Azide Moieties This table is interactive. Click on the headers to sort.

| Functional Group | Reaction Name | Description | Product Type | Reference |

|---|---|---|---|---|

| Acyl Halide | Hydrolysis | Reaction with water to form a carboxylic acid. | Carboxylic Acid | wikipedia.org |

| Acyl Halide | Esterification | Reaction with an alcohol to form an ester. | Ester | wikidoc.org |

| Acyl Halide | Amidation | Reaction with an amine to form an amide. | Amide | wikidoc.org |

| Acyl Halide | Friedel-Crafts Acylation | Reaction with an aromatic compound using a Lewis acid catalyst. | Aromatic Ketone | wikidoc.org |

| Acyl Azide | Curtius Rearrangement | Thermal or photochemical rearrangement to an isocyanate. | Isocyanate | wikipedia.org |

| Acyl Azide | Amine Synthesis (via Curtius) | Hydrolysis of the isocyanate formed from the Curtius rearrangement. | Primary Amine | wikipedia.org |

| Acyl Azide | Carbamate Synthesis (via Curtius) | Reaction of the isocyanate with an alcohol. | Carbamate | wikipedia.org |

Current Research Gaps and Objectives of Comprehensive Investigations into this compound Chemistry

Despite its demonstrated utility in specific synthetic applications, a comprehensive understanding of this compound chemistry remains limited. The literature often presents it as a transient species formed in situ for a specific purpose, rather than a well-characterized, standalone reagent. whiterose.ac.ukevitachem.com A significant research gap is the lack of detailed physicochemical and spectroscopic data for the isolated compound. Its inherent instability, a common feature of azides, likely contributes to the challenges in its isolation and characterization. britannica.comat.ua

Future research objectives should therefore focus on several key areas. First, the development of safe and reliable protocols for the synthesis and potential isolation of this compound at low temperatures or through matrix isolation techniques is crucial. lumenlearning.com Second, a systematic investigation into its reactivity with a broad range of nucleophiles and substrates would elucidate the full scope and limitations of its synthetic potential. This would involve comparing the reactivity of the acyl chloride and azide functionalities under various conditions. Finally, detailed mechanistic studies, supported by computational and spectroscopic analysis, are needed to fully understand the pathways of its reactions, including competing reactions and potential decomposition pathways. Addressing these gaps would elevate this compound from a niche intermediate to a well-understood and more widely applicable tool in the synthetic chemist's arsenal.

Table 2: Typical Physicochemical Properties of Related Acyl Chlorides This table provides reference data for compounds structurally related to this compound, as specific data for the target compound is not widely available. This data is for illustrative purposes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Reference |

|---|---|---|---|---|---|

| Benzoyl chloride | 98-88-4 | C₇H₅ClO | 140.57 | 197.2 | nih.gov |

| Cyclohexanecarbonyl chloride | 2719-27-9 | C₇H₁₁ClO | 146.62 | 185.0 | chemeo.com |

| Acetyl chloride | 75-36-5 | C₂H₃ClO | 78.50 | 52.0 | sciencemadness.org |

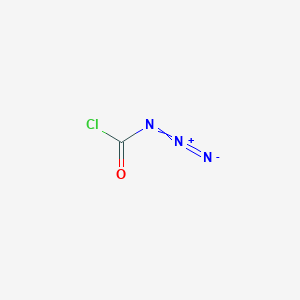

Structure

2D Structure

3D Structure

Properties

CAS No. |

586963-26-0 |

|---|---|

Molecular Formula |

CClN3O |

Molecular Weight |

105.48 g/mol |

IUPAC Name |

N-diazocarbamoyl chloride |

InChI |

InChI=1S/CClN3O/c2-1(6)4-5-3 |

InChI Key |

CEFKLEFCEGVAQV-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N=[N+]=[N-])Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Carbonazidoyl Chloride

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The intended analysis included a detailed assignment of the carbonyl (C=O) and azide (B81097) (N₃) stretching frequencies, which are characteristic vibrational modes crucial for confirming the compound's functional groups. Furthermore, the plan was to explore conformational analysis and the identification of potential isomers through their unique vibrational signatures in both Infrared (IR) and Raman spectra. However, no specific IR or Raman spectra for Carbonazidoyl chloride, nor any associated vibrational frequency data from computational studies, could be located in the searched resources. For context, acyl chlorides typically exhibit a strong C=O stretching band in the region of 1810-1775 cm⁻¹ in their infrared spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Connectivity and Dynamics

A significant portion of the proposed analysis was dedicated to Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for determining molecular structure.

Advanced 2D NMR Techniques

The plan was to detail the use of advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY). These methods are instrumental in providing comprehensive structural confirmation by revealing through-bond and through-space correlations between nuclei. Regrettably, no ¹H, ¹³C, or 2D NMR data for this compound has been published or made available in spectral databases.

Solid-State NMR for Supramolecular Arrangement and Crystal Packing

For compounds that are crystalline, solid-state NMR spectroscopy offers invaluable insights into their supramolecular arrangement and crystal packing. The intention was to discuss any available solid-state NMR data for this compound, which would shed light on its solid-phase structure. This information is currently unavailable.

Dynamic NMR Studies for Investigating Rotational Barriers and Fluxional Processes

Dynamic NMR studies are employed to investigate internal molecular motions, such as rotational barriers and other fluxional processes. An analysis of such studies for this compound would have provided information on its conformational dynamics. However, no research pertaining to the dynamic NMR analysis of this specific compound could be found.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry for Precise Elemental Composition Validation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a compound. For this compound (CClNO), HRMS would be used to distinguish its exact mass from other molecules with the same nominal mass. The high specificity and sensitivity of HRMS make it an indispensable tool for the identification and classification of novel compounds.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights into Fragmentation Processes

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragmentation patterns of a selected ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the structure of the parent molecule. This technique would be instrumental in understanding the stability and bonding within the this compound molecule by observing how it breaks apart under controlled conditions. The fragmentation pathways can provide insights into the connectivity of the atoms.

X-ray Crystallography for Absolute Structural Determination and Intermolecular Interactions

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Crystalline this compound

Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would yield detailed structural parameters. The determination of bond lengths, such as the C-Cl, C-N, and N-N bonds, as well as the bond angles and dihedral angles, would provide an unambiguous confirmation of its molecular structure. This level of detail is essential for understanding the molecule's geometry and electronic properties.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Beyond the individual molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This includes the identification of intermolecular interactions such as van der Waals forces and potential dipole-dipole interactions. Understanding these interactions is key to explaining the solid-state properties of a compound. The analysis of crystal packing can reveal motifs and supramolecular assemblies that influence the material's stability and physical characteristics. mdpi.commdpi.com

Photoelectron Spectroscopy (UPS/XPS) for Electronic Structure Characterization

Photoelectron spectroscopy (PES) is a technique used to measure the binding energies of electrons in a molecule, providing direct insight into its electronic structure.

Ultraviolet Photoelectron Spectroscopy (UPS) would probe the energies of the valence electrons, providing information about the molecular orbitals involved in bonding.

X-ray Photoelectron Spectroscopy (XPS) would be used to investigate the core-level electron binding energies. This analysis can reveal information about the elemental composition and the chemical environment of each atom within the this compound molecule. For instance, the binding energy of the chlorine 1s electron would be sensitive to its oxidation state and local environment.

Reactivity and Reaction Mechanisms of Carbonazidoyl Chloride

Nucleophilic Acyl Substitution Reactions of Carbonazidoyl Chloride

As an acyl chloride, this compound is highly susceptible to attack by nucleophiles. The carbonyl carbon is rendered significantly electrophilic by the electron-withdrawing effects of both the chlorine atom and the azido (B1232118) group. Reactions proceed via a characteristic nucleophilic addition-elimination mechanism, where the incoming nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the highly stable chloride ion is eliminated, regenerating the carbonyl double bond and yielding the substituted product.

This compound reacts readily with alcohols and phenols to furnish the corresponding carbonazidoyl esters, more commonly known as alkyl or aryl azidoformates. The reaction is typically rapid and exothermic, consistent with the high reactivity of acyl chlorides. libretexts.org

The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl oxygen on the electrophilic carbonyl carbon of this compound. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable azidoformate ester product. A proton is lost from the original hydroxyl group, typically removed by a weak base or another alcohol molecule, to yield hydrogen chloride as a byproduct. To neutralize the HCl formed, a non-nucleophilic base such as pyridine (B92270) is often added to the reaction mixture. libretexts.org

General Reaction Scheme:

Cl-C(=O)N₃ + R-OH → R-O-C(=O)N₃ + HCl (this compound + Alcohol → Alkyl Azidoformate + Hydrogen chloride)

This reaction is a cornerstone for the synthesis of azidoformates, which are valuable intermediates in organic synthesis, notably for the introduction of the azide (B81097) functionality and in the construction of nitrogen-containing heterocyclic compounds. An efficient method for this transformation involves the in-situ generation of the chloroformate from an alcohol followed by reaction with sodium azide. researchgate.net

In a reaction analogous to that with alcohols, this compound reacts vigorously with primary and secondary amines, including aniline (B41778) and its derivatives, to produce carbonazidoyl amides, also known as azidoformamides. The reaction proceeds through the same nucleophilic addition-elimination pathway. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. stackexchange.comdoubtnut.com

Due to the formation of hydrogen chloride as a byproduct, the reaction is typically carried out using two equivalents of the amine. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the HCl, forming an ammonium (B1175870) chloride salt. Alternatively, a non-nucleophilic tertiary amine like triethylamine (B128534) can be used as an acid scavenger. stackexchange.com

General Reaction Scheme:

Cl-C(=O)N₃ + 2 RNH₂ → R-NH-C(=O)N₃ + RNH₃⁺Cl⁻ (this compound + Primary Amine → N-substituted Azidoformamide + Alkylammonium chloride)

The reaction with aniline proceeds similarly, yielding N-phenylazidoformamide. The nucleophilicity of the aniline nitrogen is sufficient to attack the highly electrophilic acyl chloride. doubtnut.com These azidoformamide products are useful precursors for various synthetic transformations.

This compound undergoes rapid hydrolysis in the presence of water to form the unstable carbonazidic acid, which is expected to decompose to hydrazoic acid and carbon dioxide. This reaction is a specific example of solvolysis, where the solvent molecule (in this case, water) acts as the nucleophile. libretexts.orgyoutube.com

The mechanism of hydrolysis for acyl chlorides typically follows the bimolecular addition-elimination pathway. A water molecule attacks the carbonyl carbon, and after proton transfer, a chloride ion is eliminated. youtube.com For related chloroformate esters, kinetic studies in various solvents confirm that the solvolysis mechanism is generally a bimolecular process (SN2-like), often involving an addition-elimination sequence where the addition step is rate-determining. researchgate.net The reaction rates are sensitive to both the solvent's nucleophilicity and its ionizing power. nih.govbeilstein-journals.org

While specific kinetic data for the solvolysis of this compound is not extensively documented, the hydrolysis rates of analogous chloroformates provide insight into its reactivity. The data generally show that hydrolysis proceeds rapidly in water, with half-lives often in the range of minutes.

| Compound | Formula | Temperature (°C) | Half-Life (minutes) |

|---|---|---|---|

| Methyl chloroformate | CH₃OCOCl | Not Specified | 1.4 |

| Ethyl chloroformate | C₂H₅OCOCl | Not Specified | 3.1 |

| Propyl chloroformate | C₃H₇OCOCl | Not Specified | 4.2 |

| Isopropyl chloroformate | (CH₃)₂CHOCOCl | Not Specified | 53.2 |

| Phenyl chloroformate | C₆H₅OCOCl | Not Specified | 1.4 |

Data sourced from Queen, 1967, as cited in other studies. researchgate.net This table illustrates the typical timescale for the hydrolysis of related chloroformate compounds, suggesting that this compound would also be highly reactive towards water.

The kinetic solvent isotope effect (KSIE) for solvolysis in H₂O versus D₂O for related compounds often indicates that the O-H bond of the attacking water molecule is being broken in the rate-determining transition state, consistent with a mechanism where a second water molecule acts as a general base catalyst. researchgate.netnih.gov It is therefore proposed that the solvolysis of this compound proceeds via a bimolecular pathway, possibly with general base assistance from the solvent.

Thermal and Photochemical Rearrangements Involving this compound

The azide functionality of this compound allows it to undergo characteristic thermal and photochemical rearrangements, which are central to the synthetic utility of acyl azides.

Upon heating or exposure to ultraviolet (UV) light, this compound, like other acyl azides, is expected to undergo a Curtius rearrangement. This reaction involves the loss of dinitrogen gas (N₂) and the migration of the adjacent group (in this case, the chlorocarbonyl group) to the nitrogen atom to form an isocyanate.

General Reaction Scheme:

Cl-C(=O)N₃ → [Cl-C(=O)-N] + N₂ → O=C=N-C(=O)Cl (this compound → (Acyl Nitrene Intermediate) + Dinitrogen → N-Chlorocarbonyl Isocyanate)

The product of this rearrangement is N-chlorocarbonyl isocyanate (also known as isocyanatoformyl chloride). semanticscholar.orgnih.gov This highly reactive isocyanate is a versatile intermediate itself, capable of reacting with various nucleophiles. For example, it can react with amines to form ureas or with alcohols to form carbamates, providing a pathway to more complex molecules. acs.org

Research indicates that the thermal Curtius rearrangement is a concerted process, where the loss of N₂ and the migration of the R-group occur simultaneously, thus avoiding the formation of a free acyl nitrene intermediate. nih.gov This concerted mechanism ensures the retention of the migrating group's stereochemistry, a key feature of the Curtius rearrangement. nih.gov

The extrusion of the stable dinitrogen molecule is the thermodynamic driving force for the Curtius rearrangement. The mechanism of this nitrogen extrusion can be probed by comparing thermal and photochemical reaction conditions.

Thermal Pathway: As mentioned, mechanistic studies and thermodynamic calculations strongly support a concerted mechanism for the thermal rearrangement. nih.gov The absence of byproducts that would arise from a free nitrene intermediate (such as insertion or addition products) in thermal reactions is compelling evidence for this pathway. The transition state involves a simultaneous breaking of the N-N₂ bond and migration of the chlorocarbonyl group.

Photochemical Pathway: In contrast, the photo-induced Curtius rearrangement may proceed through a different mechanism. semanticscholar.org Photolysis of acyl azides can lead to the formation of an excited singlet state, which then eliminates N₂ to generate a singlet acyl nitrene intermediate. This highly reactive nitrene can then rearrange to the isocyanate product. Computational studies on related acyl azides suggest that after initial photoexcitation, the molecule can relax to a lower excited state from which nitrogen elimination occurs, leading to the nitrene. This nitrene can then either rearrange to the isocyanate or decay to the ground state. semanticscholar.org The potential to generate a nitrene intermediate photochemically opens up alternative reaction pathways that are not accessible under thermal conditions.

Therefore, the choice of energy source—heat versus light—serves as a mechanistic probe for the nitrogen extrusion process in this compound, distinguishing between a concerted thermal pathway and a potential stepwise photochemical pathway involving a discrete nitrene intermediate.

[3+2] Cycloaddition Chemistry of the Azide Moiety within this compound

The azide functional group within this compound is a versatile 1,3-dipole that readily participates in [3+2] cycloaddition reactions. This class of reactions is a powerful tool in heterocyclic chemistry, allowing for the construction of five-membered rings through the reaction of a 1,3-dipole with a dipolarophile, such as an alkyne or a nitrile.

Reactivity with Alkynes and Nitriles for Triazole and Tetrazole Formation

The azide moiety of this compound undergoes thermal [3+2] cycloaddition with alkynes to yield 1,2,3-triazoles. This reaction, a variant of the Huisgen cycloaddition, typically requires elevated temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). The resulting triazole is substituted with a carbonyl chloride group, a reactive handle for further synthetic transformations.

Similarly, the reaction with nitriles serves as a primary route to tetrazoles. The cycloaddition of the azide group to the carbon-nitrogen triple bond of a nitrile forms the tetrazole ring. This reaction is often facilitated by Lewis acids or by using high-yielding protocols that may involve reagents like sodium azide and triethylammonium (B8662869) chloride, although the principles apply to the reactivity of the azide in this compound. organic-chemistry.org The resulting product is a 5-substituted tetrazole bearing the carbonyl chloride functional group. The nitrile group is a valuable precursor that can be converted into various nitrogen-containing heterocycles through cycloaddition pathways. researchgate.net

Catalyst-Enabled Azide-Alkyne Cycloadditions (CuAAC, RuAAC) for Regioselective Synthesis

To overcome the limitations of the thermal Huisgen cycloaddition, particularly the lack of regioselectivity and harsh reaction conditions, catalyst-enabled methods have been developed. The two most prominent are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). These methods offer exceptional control over the isomeric outcome of the reaction.

The CuAAC reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles . researchgate.net It is the cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and broad functional group tolerance.

In contrast, the RuAAC provides complementary regioselectivity, affording 1,5-disubstituted 1,2,3-triazoles . organic-chemistry.orgchalmers.se This reaction is particularly effective with ruthenium(II) complexes, such as [Cp*RuCl] compounds. nih.govresearchgate.net The RuAAC process is advantageous as it tolerates internal alkynes, leading to fully substituted triazoles, a scope not typically accessible through CuAAC. organic-chemistry.orgnih.gov The mechanism of RuAAC is believed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by rate-determining reductive elimination to form the triazole product. organic-chemistry.orgnih.gov

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

|---|---|---|

| Catalyst | Copper(I) species | Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂) |

| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |

| Alkyne Scope | Primarily terminal alkynes | Terminal and internal alkynes |

| Key Intermediate | Copper acetylide | Ruthenacycle |

Regioselectivity and Stereoselectivity in Cycloaddition Reactions with Diverse Substrates

In [3+2] cycloaddition reactions, regioselectivity refers to the orientation of the dipole and dipolarophile in the product, while stereoselectivity refers to the relative orientation of substituents in space. The outcomes of these reactions involving this compound are governed by both electronic and steric factors.

Molecular Electron Density Theory (MEDT) is often used to explain the regio- and stereoselectivity of these reactions. mdpi.com The electronic nature of the substrates is critical; the reaction rate and selectivity are influenced by the nucleophilic character of the 1,3-dipole (the azide) and the electrophilic character of the dipolarophile (the alkyne or nitrile). mdpi.com Computational studies, such as Density Functional Theory (DFT), can predict the favored regioisomeric reaction path by comparing the activation energies of the different possible transition states. researchgate.netnih.gov For instance, in RuAAC, the formation of the 1,5-regioisomer is kinetically favored over the 1,4-isomer. researchgate.net

Stereoselectivity becomes important when the dipolarophile has stereocenters or prochiral faces. The approach of the azide to the substrate can be controlled by steric hindrance or by the presence of chiral auxiliaries, leading to the preferential formation of one stereoisomer over another. kingston.ac.uk

Electrophilic Reactivity and Addition Reactions of this compound

The carbonyl chloride moiety (-COCl) of this compound is a classic electrophilic functional group. This allows the molecule to participate in reactions where it is attacked by nucleophiles, particularly electron-rich systems.

Reactions with Electron-Rich Olefins and Aromatic Systems

Aromatic Systems: this compound can act as an acylating agent in electrophilic aromatic substitution (SEAr) reactions, most notably the Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com In the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), the carbon-chlorine bond of the acyl chloride is ionized to form a highly electrophilic acylium ion. minia.edu.eg This acylium ion is then attacked by the electron-rich aromatic ring. wikipedia.org The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, resulting in the formation of an aryl ketone product that retains the azide functionality. masterorganicchemistry.com

Electron-Rich Olefins: Alkenes, particularly those that are electron-rich, can undergo electrophilic addition reactions. libretexts.orgquizlet.com The acylium ion generated from this compound can be attacked by the π-bond of an alkene. libretexts.org This initial attack breaks the π-bond and forms a new carbon-carbon single bond, generating a carbocation intermediate on the adjacent carbon. libretexts.org This carbocation is then typically captured by a nucleophile, such as the chloride ion displaced in the initial step, to yield the final addition product. This pathway provides a method to introduce both the azidocarbonyl group and a chlorine atom across a double bond.

Mechanistic Investigations Using Kinetic Isotope Effects and Hammett Studies

To probe the detailed mechanisms of the reactions involving this compound, physical organic chemistry tools such as kinetic isotope effects and Hammett studies are employed.

Kinetic Isotope Effects (KIE): The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgprinceton.edu For example, in the deprotonation step of an electrophilic aromatic substitution, replacing the aryl hydrogen with deuterium (B1214612) would lead to a significantly slower reaction rate if this C-H bond cleavage is rate-limiting. Observing a KIE (kH/kD > 1) would provide strong evidence for this mechanistic step. princeton.edu Secondary KIEs, which are smaller, can provide information about changes in hybridization at the labeled position during the transition state. wikipedia.org

Hammett Studies: The Hammett equation is a linear free-energy relationship that describes the influence of meta- or para-substituents on the reactivity of an aromatic substrate. It relates reaction rates and equilibrium constants for a series of reactions. By plotting the logarithm of the rate constant ratio (kₓ/kₒ) against the substituent constant (σ), a reaction constant (ρ, rho) is obtained. The sign and magnitude of ρ provide insight into the electronic nature of the transition state. nih.gov For instance, in a Friedel-Crafts acylation using substituted benzenes, a large negative ρ value would indicate the buildup of positive charge in the transition state, consistent with the formation of the arenium ion intermediate. Conversely, a positive ρ value suggests the buildup of negative charge. nih.gov These studies are invaluable for understanding charge distribution and the electronic demands of the rate-determining step in reactions of this compound.

Information regarding radical and single-electron transfer pathways involving this compound is not available in the public domain.

Extensive searches for scholarly articles, academic papers, and chemical databases have yielded no specific information on the radical and single-electron transfer (SET) pathways involving this compound. The current body of scientific literature does not appear to contain detailed research findings, reaction mechanisms, or data pertaining to these specific types of reactions for this compound.

General principles of radical and SET chemistry can be applied to hypothesize potential reactions. For instance, similar to other acyl chlorides, this compound might undergo homolytic cleavage of the carbon-chlorine bond under specific photochemical or thermal conditions to generate a carbonazidoyl radical. This radical could then participate in various propagation steps. Likewise, a single-electron transfer process could potentially be initiated by a suitable reducing or oxidizing agent, leading to the formation of a radical ion. However, without experimental evidence or theoretical studies specifically focused on this compound, any description of these pathways would be purely speculative.

Researchers seeking to understand the radical and SET chemistry of this compound would need to conduct novel experimental investigations. Such studies could involve techniques like electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates, cyclic voltammetry to probe its redox properties, and product analysis from reactions initiated by radical initiators or photochemical irradiation.

Due to the absence of published research on this specific topic, no data tables or detailed research findings on the radical and single-electron transfer pathways of this compound can be provided at this time.

Computational and Theoretical Chemistry of Carbonazidoyl Chloride

Electronic Structure and Bonding Analysis

A complete analysis of the electronic structure and bonding of carbonazidoyl chloride, which would include detailed molecular orbital diagrams, electron density distribution maps, and quantitative bonding analysis, is not presently available in published computational studies.

Molecular Orbital Theory and Electron Density Distribution Studies

Molecular Orbital (MO) theory provides fundamental insights into the electronic characteristics of a molecule by describing the distribution and energy of electrons in orbitals that extend over the entire molecule. For this compound, a theoretical MO diagram would map the interactions between the atomic orbitals of carbon, oxygen, nitrogen, and chlorine to form bonding, non-bonding, and anti-bonding molecular orbitals. This analysis is crucial for understanding the molecule's reactivity, spectroscopic properties, and the nature of its chemical bonds. However, specific research detailing the HOMO-LUMO gap, orbital energies, and electron density maps for this compound has not been identified.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Advanced bonding analyses using methods like NBO and QTAIM offer deeper insights into chemical bonding. NBO analysis translates the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds, lone pairs, and their interactions. QTAIM defines atomic properties and bond characteristics based on the topology of the electron density. While studies apply these methods to various organic molecules, including other azides, specific data tables detailing atomic charges, bond critical point properties, or donor-acceptor interaction energies for this compound are absent from the current body of literature.

Conformational Analysis and Potential Energy Surfaces

The study of a molecule's stable shapes (conformers) and the energy associated with transitioning between them is fundamental to understanding its behavior. This typically involves mapping the potential energy surface (PES), a mathematical landscape that relates molecular energy to its geometry.

DFT and Ab Initio Calculations of Stable Conformers and Tautomeric Forms

Density Functional Theory (DFT) and ab initio methods are the primary computational tools for exploring molecular conformations. For this compound, such calculations would identify the most stable three-dimensional arrangement of its atoms and explore the possibility of any existing tautomers. For instance, a related compound, formyl azide (B81097), has been studied using quantum methods to determine the stability of its cis and trans forms. However, a similar comprehensive conformational analysis for this compound, which would provide relative energies of different conformers, is not available.

Determination of Rotational Barriers and Characterization of Fluxional Behavior

Molecules can exhibit dynamic behavior, such as the rotation around single bonds. Calculating the energy barrier for these rotations is key to understanding this "fluxional" behavior. For this compound, rotation could occur around the C-N bond. Computational studies would be required to calculate the energy profile of this rotation, identifying the transition state and determining the height of the rotational barrier. This information helps predict the rate of interconversion between conformers, but specific values for these barriers in this compound have not been reported.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry is instrumental in predicting how a molecule will react. By modeling potential reaction pathways, researchers can determine activation energies and the structure of transition states, thereby predicting reaction outcomes and mechanisms. For a reactive species like an acyl azide, theoretical studies could explore pathways such as thermal decomposition (Curtius rearrangement) or its role in cycloaddition reactions. While computational studies on the reactivity of other organic azides are common, specific theoretical predictions and mapped reaction pathways originating from this compound are not detailed in the accessible literature.

Characterization of Transition States and Intermediates for Key Reactions

A primary reaction of interest for acyl azides such as this compound is the Curtius rearrangement, a thermal or photochemical process that leads to an isocyanate with the extrusion of nitrogen gas. Computational studies on this reaction for other acyl azides have successfully characterized the key structures along the reaction pathway.

Transition State (TS): This is the highest energy point on the reaction coordinate, representing the fleeting arrangement of atoms as bonds are broken and formed. researchgate.net For a concerted Curtius rearrangement, the transition state would involve the simultaneous migration of the chlorine atom and the departure of the dinitrogen molecule. Locating and characterizing this structure using quantum chemical methods would be crucial.

Intermediate: An intermediate is a species that exists in a local energy minimum between two transition states. researchgate.net While many thermal Curtius rearrangements are believed to be concerted (having no intermediate), a stepwise mechanism would proceed through an acyl nitrene intermediate. nih.gov Theoretical calculations could determine whether such an intermediate is plausible for this compound and what its electronic structure would be.

DFT studies on related compounds like formyl azide and benzoyl azide have indicated a preference for a concerted mechanism, where the rearrangement and nitrogen elimination occur in a single step. researchgate.net

Calculation of Reaction Energetics, Activation Barriers, and Thermodynamic Profiles

Understanding the energy landscape of a reaction is fundamental to predicting its feasibility and rate.

Reaction Energetics: This involves calculating the change in energy (enthalpy or Gibbs free energy) between the reactants and products. A negative value indicates an energetically favorable (exergonic) reaction.

Activation Barriers (Ea): The activation energy is the energy difference between the reactants and the transition state. nih.gov A high activation barrier corresponds to a slow reaction rate. For the Curtius rearrangement of cinnamoyl azide, a related compound, the activation energy has been calculated using Density Functional Theory (DFT). researchgate.net

Thermodynamic Profiles: A complete thermodynamic profile, often visualized as a potential energy surface diagram, maps out the energy of the system along the reaction coordinate, showing the relative energies of reactants, transition states, intermediates (if any), and products. researchgate.net

Solvation Effects on Reactivity via Implicit and Explicit Solvation Models

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's energy and structure. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in stabilizing transition states or intermediates. researchgate.net

For reactions involving charge separation or polar species, the choice of solvent can dramatically alter the activation barriers and even the reaction mechanism itself.

Spectroscopic Parameter Prediction for Validation and Interpretation

Computational methods can predict various types of spectra, which serve as a powerful tool for identifying and characterizing molecules, especially unstable ones. These theoretical spectra can be compared with experimental data to validate both the calculation and the experimental assignment.

Theoretical Infrared, Raman, and Nuclear Magnetic Resonance Spectra Calculations

Infrared (IR) and Raman Spectra: Ab initio and DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov These frequencies correspond to the stretching and bending of chemical bonds and are unique to the molecule's structure. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental fundamental frequencies. nist.gov

Nuclear Magnetic Resonance (NMR) Spectra: Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govidc-online.com These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift relative to a standard. Accurate prediction can aid in structure elucidation and assignment of experimental spectra. nih.govresearchgate.net

Prediction of Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

These spectroscopic techniques are relevant only for chiral molecules—molecules that are non-superimposable on their mirror image. As this compound itself is not chiral, calculations of CD and ORD spectra would not be applicable unless chiral analogues or derivatives were being studied.

Molecular Dynamics Simulations of this compound in Condensed Phases and Interfaces

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of systems in liquid or solid phases.

Condensed Phases: An MD simulation of liquid this compound could reveal information about its bulk properties, such as density, diffusion coefficients, and local intermolecular structure. nih.gov

Interfaces: Simulations can also model the behavior of molecules at interfaces, for example, between a liquid and a gas or a liquid and a solid surface.

These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. For novel molecules like this compound, a specific force field might need to be developed or adapted from existing ones. nih.gov

Applications of Carbonazidoyl Chloride in Advanced Chemical Synthesis and Materials Science

Carbonazidoyl Chloride as a Precursor for Complex Heterocyclic Compounds

The presence of both an acyl chloride and an azide (B81097) group within the same molecule makes this compound a potent precursor for the synthesis of a variety of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Triazoles, Tetrazoles, Oxadiazoles (B1248032), Thiazoles)

This compound's acyl chloride functionality allows for facile reactions with a wide range of nucleophiles, leading to the formation of various heterocyclic systems. For instance, its reaction with compounds containing a terminal alkyne can proceed via a [3+2] cycloaddition, a cornerstone of click chemistry, to yield 1,2,3-triazoles. The azide group of this compound acts as the 1,3-dipole that reacts with the dipolarophile (the alkyne) to form the stable triazole ring.

Similarly, tetrazoles can be synthesized through the reaction of the azide moiety with a nitrile. While acyl azides are known to be versatile reagents for heterocycle synthesis, the reactivity of this compound can be harnessed for such transformations. researchgate.netacs.org The synthesis of oxadiazoles and thiazoles can also be envisioned through multi-step sequences starting from this compound. For example, reaction of the acyl chloride with a hydrazine (B178648) or a thiohydrazide derivative could furnish an intermediate that, upon cyclization, would yield the corresponding 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) ring system.

A general overview of the synthetic utility of this compound for the preparation of various heterocycles is presented in the table below.

| Heterocycle | General Reaction Scheme | Key Intermediate |

| Triazole | Reaction with an alkyne via [3+2] cycloaddition. | N/A (Direct formation) |

| Tetrazole | Reaction with a nitrile. | N/A (Direct formation) |

| Oxadiazole | Reaction with a hydrazine derivative followed by cyclization. | Acyl hydrazide |

| Thiazole | Reaction with a thioamide or related sulfur nucleophile followed by cyclization. | Thioacyl intermediate |

Strategic Applications in Click Chemistry for Modular Construction

The azide functionality of this compound makes it an ideal reagent for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction and provides a powerful tool for the modular construction of complex molecules.

In this context, this compound can be used to introduce an azide-functionalized acyl group onto a molecule of interest. This "azide-tagged" molecule can then be readily coupled with another molecule containing a terminal alkyne using CuAAC. This modular approach allows for the rapid and efficient assembly of complex structures from simpler building blocks, which is highly advantageous in drug discovery and materials science.

Role in Polymer Chemistry and Macromolecular Engineering

The dual reactivity of this compound also extends to the realm of polymer chemistry, where it serves as a valuable tool for the synthesis of functionalized monomers, the post-polymerization modification of polymers, and the development of advanced materials.

Synthesis of Functionalized Monomers Bearing Azide or Acyl Chloride Groups

This compound can be reacted with monomers containing a suitable functional group (e.g., a hydroxyl or amine group) to introduce either an azide or an acyl chloride functionality. For example, reacting this compound with a hydroxy-functionalized monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) would result in a monomer bearing a pendant azide group. This functionalized monomer can then be polymerized, or copolymerized with other monomers, to produce polymers with azide groups distributed along the polymer backbone. These azide-functionalized polymers are valuable precursors for further modification via click chemistry.

Preparation of Specialty Polymers and Copolymers via Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for introducing new functionalities into existing polymers. The high reactivity of the acyl chloride group in this compound makes it an excellent reagent for this purpose. Polymers containing nucleophilic side chains, such as hydroxyl or amine groups, can be readily modified by reaction with this compound. This reaction introduces a pendant azide group onto the polymer, transforming it into a versatile platform for subsequent functionalization.

This approach allows for the preparation of a wide range of specialty polymers with tailored properties. For example, a hydrophilic polymer can be rendered hydrophobic, or a biocompatible polymer can be functionalized with targeting ligands for drug delivery applications.

| Polymer Backbone | Functional Group | Modification Reaction | Resulting Polymer |

| Poly(2-hydroxyethyl methacrylate) | Hydroxyl (-OH) | Esterification with this compound | Azide-functionalized polymethacrylate |

| Poly(ethylene imine) | Amine (-NH-) | Amidation with this compound | Azide-functionalized poly(ethylene imine) |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Esterification with this compound | Azide-functionalized poly(vinyl alcohol) |

Development of Advanced Materials with Tailored Properties through Azide-Alkyne Click Reactions

Polymers functionalized with azide groups, prepared using this compound, are ideal substrates for azide-alkyne click reactions. This allows for the covalent attachment of a wide variety of molecules, including fluorescent dyes, bioactive peptides, and crosslinking agents, to the polymer backbone. This strategy is widely used for the development of advanced materials with precisely controlled properties.

For instance, crosslinking of azide-functionalized polymers with bifunctional alkynes can be used to prepare hydrogels with tunable mechanical properties for tissue engineering applications. Similarly, the attachment of specific biomolecules to a polymer surface via click chemistry can be used to create biosensors or biocompatible coatings for medical devices. The efficiency and orthogonality of the click reaction ensure that the modification occurs specifically at the desired sites without affecting other functional groups present in the polymer. This level of control is crucial for the rational design of advanced materials for a wide range of applications.

Utilization in Fine Chemical Synthesis and Agrochemical Development

There is no specific information available in the scientific literature regarding the use of "this compound" as a building block for structurally complex molecules or as a precursor to scaffolds with defined chemical reactivity in the context of fine chemical or agrochemical synthesis. While the functional groups implied by its name (an acyl chloride and an azide) are individually important in organic synthesis, their combination in this specific molecule and its subsequent applications are not documented.

Material Science Applications of Derivatives from this compound

Similarly, there is no available research on the applications of derivatives from "this compound" in materials science. This includes:

Development of Optoelectronic or Photoresponsive Materials via Azide Chemistry:Azide chemistry is indeed utilized in the development of photoresponsive materials. However, the involvement of "this compound" in such applications is not supported by the available literature.

Given the absence of data, any attempt to create the requested content would result in speculation and unsubstantiated claims, which would not meet the standards of a scientifically accurate and informative article. It is possible that this compound is known by a different name, is an unstable intermediate, or has been synthesized but not extensively studied or reported in publicly accessible sources. Without primary research literature, it is impossible to fulfill the request as outlined.

Mentioned Compounds

As no specific compounds could be discussed in the context of this compound's applications, a table of mentioned compounds cannot be generated.

Future Research Directions and Unaddressed Challenges in Carbonazidoyl Chloride Chemistry

Exploration of Novel Catalytic Systems for Carbonazidoyl Chloride Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future research in this area is expected to concentrate on enhancing selectivity, efficiency, and the environmental footprint of its transformations.

Development of More Selective, Efficient, and Environmentally Benign Catalysts

A significant challenge in this compound chemistry is the reliance on stoichiometric reagents and often harsh reaction conditions. The future necessitates a shift towards catalytic processes that are not only more efficient but also adhere to the principles of green chemistry.

Research Thrusts:

Transition Metal Catalysis: While some transition metals have been employed in acyl azide (B81097) chemistry, a systematic exploration of their catalytic capabilities for this compound remains a fertile ground for research. The development of catalysts based on earth-abundant and non-toxic metals is a particularly important goal. For instance, recent advances in iodine(III)-promoted radical cross-couplings involving azides could inspire the development of new catalytic systems for this compound. acs.orgnih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based systems. Future work could focus on designing organocatalysts that can activate this compound towards new reaction pathways, potentially avoiding the high temperatures often required for its thermal decomposition.

Biocatalysis: The use of enzymes to catalyze reactions of this compound is a largely unexplored area. The high selectivity of enzymes could be harnessed to perform transformations that are difficult to achieve with traditional chemical catalysts.

Table 1: Comparison of Potential Catalytic Systems for this compound

| Catalytic System | Potential Advantages | Research Challenges |

|---|---|---|

| Transition Metal Catalysis | High reactivity, diverse reaction modes | Catalyst toxicity, cost, removal from products |

| Organocatalysis | Low toxicity, readily available, sustainable | Lower catalytic activity, substrate scope limitations |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability, substrate specificity, cost |

Investigations into Chemo-, Regio-, and Stereoselective Transformations

Controlling selectivity is a cornerstone of modern organic synthesis. For a molecule with multiple reactive sites like this compound, the ability to selectively target a specific part of the molecule is crucial for its application in complex synthesis.

Unaddressed Challenges:

Chemoselectivity: In the presence of other functional groups, achieving selective reaction at the acyl azide moiety of this compound without triggering unwanted side reactions is a significant hurdle. New catalytic systems are needed to differentiate between the acyl chloride and azide functionalities under various reaction conditions.

Regioselectivity: In reactions with unsymmetrical substrates, controlling the regioselectivity of addition to the isocyanate derived from this compound is a key challenge. The development of catalysts that can direct the nucleophilic attack to a specific position is highly desirable.

Stereoselectivity: The creation of chiral molecules from achiral starting materials is a major goal of asymmetric catalysis. Future research should focus on the development of chiral catalysts that can induce enantioselectivity in reactions involving this compound, opening up new avenues for the synthesis of enantiomerically pure compounds. Recent advances in catalytic, enantioselective alpha-aminations and oxygenations of carbonyl compounds could provide a roadmap for such developments. nih.gov

Investigation of Less Explored Reactivity Modes and Synthetic Pathways

Beyond its well-established role as a precursor to isocyanates via the Curtius rearrangement, this compound likely possesses a richer and more varied reactivity profile that remains to be uncovered.

Discovery of New Rearrangement Reactions and Fragmentations

The Curtius rearrangement is the archetypal reaction of acyl azides. nih.gov However, theoretical and computational studies suggest the possibility of other rearrangement pathways and fragmentation reactions, particularly under photochemical or catalytic conditions. nih.govrsc.org

Future Research Directions:

Photochemical Rearrangements: The use of light to induce rearrangements in this compound could lead to novel reactive intermediates and products that are not accessible under thermal conditions. rsc.org

Catalyst-Controlled Rearrangements: The development of catalysts that can steer the rearrangement of this compound away from the Curtius pathway towards new skeletal reorganizations would be a significant breakthrough.

Fragmentation Reactions: Under specific conditions, this compound could undergo controlled fragmentation to generate synthetically useful building blocks. Investigating the factors that govern these fragmentation pathways is an important area for future research.

Development of Activation Strategies Beyond Classical Nucleophilic Acyl Substitution

The reactivity of the acyl chloride moiety in this compound is typically exploited through nucleophilic acyl substitution. However, modern synthetic chemistry offers a range of alternative activation strategies that could unlock new reactivity.

Table 2: Novel Activation Strategies for this compound

| Activation Strategy | Description | Potential Applications |

|---|---|---|

| Radical Chemistry | Generation of an acyl radical from the acyl chloride moiety. | Access to radical-mediated C-C and C-heteroatom bond formations. |

| Transition Metal Insertion | Oxidative addition of a low-valent transition metal into the C-Cl bond. | Catalytic cross-coupling reactions to form ketones, amides, and esters. |

| Frustrated Lewis Pairs | Activation of the carbonyl group by a combination of a bulky Lewis acid and Lewis base. | Metal-free catalytic transformations under mild conditions. |

Integration of this compound Chemistry with Automation, High-Throughput Experimentation, and Machine Learning for Reaction Discovery

The synergy between chemistry, robotics, and artificial intelligence is revolutionizing the way chemical research is conducted. ucla.edusynthiaonline.comshuaigroup.net Applying these technologies to the study of this compound has the potential to dramatically accelerate the pace of discovery.

Future Perspectives:

Automation and High-Throughput Experimentation (HTE): Automated synthesis platforms can be used to rapidly screen a large number of catalysts, solvents, and reaction conditions for this compound transformations. nih.govresearchgate.net This high-throughput approach can significantly reduce the time and resources required to discover new reactions and optimize existing ones. The development of robust and efficient strategies for the high-throughput synthesis of azide libraries is a step in this direction. nih.gov

Machine Learning (ML): Machine learning algorithms can be trained on experimental data to predict the outcome of reactions involving this compound. nih.govnih.govchemeurope.comprinceton.edunips.cc These predictive models can guide the design of new experiments, helping chemists to focus on the most promising areas of research. As more data becomes available through HTE, the accuracy of these models will continue to improve.

Computational Chemistry: Quantum mechanical calculations can provide valuable insights into the reaction mechanisms of this compound. nih.govresearchgate.netresearchgate.net By understanding the energetics of different reaction pathways, computational chemistry can help to rationalize experimental observations and predict the feasibility of new transformations.

The integration of these advanced tools will undoubtedly play a crucial role in overcoming the existing challenges and unlocking the full potential of this compound in organic synthesis.

Advanced Computational Methodologies for Predictive Design and Mechanistic Understanding

The future of this compound research will likely be significantly influenced by the application of advanced computational methodologies. These in silico approaches offer a powerful toolkit for the predictive design of novel derivatives and for gaining a deeper mechanistic understanding of their complex reactions, mitigating the challenges and hazards associated with experimental investigations of such energetic compounds.

Quantum mechanical (QM) methods are poised to play a crucial role in elucidating the electronic structure, stability, and reactivity of this compound. youtube.com High-level ab initio calculations and density functional theory (DFT) can be employed to predict key molecular properties such as bond dissociation energies, vibrational frequencies, and electronic transitions. This information is invaluable for assessing the stability of this compound under various conditions and for predicting its spectroscopic signatures. Furthermore, computational studies can model reaction pathways, providing insights into the transition states and intermediates involved in its synthesis and decomposition. For instance, computational modeling can be used to investigate the reaction mechanisms of this compound with various nucleophiles, similar to how such methods have been applied to understand the solvolysis of carbamoyl (B1232498) chlorides. nih.govnih.govresearchgate.net

Molecular dynamics (MD) simulations offer a means to study the bulk properties and condensed-phase behavior of this compound. By simulating the interactions of a large ensemble of molecules over time, MD can provide insights into properties such as density, viscosity, and diffusion coefficients. More importantly, reactive molecular dynamics (ReaxFF) simulations can be used to model the decomposition of this compound under various stimuli, such as heat or shock, providing a safer and more cost-effective way to predict its sensitivity and performance as an energetic material.

The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry is another promising frontier. By training ML models on existing experimental and computational data, it may be possible to develop predictive models for the properties and reactivity of new this compound derivatives. This approach could significantly accelerate the discovery and design of novel compounds with tailored properties for specific applications.

A summary of potential computational approaches is presented in the table below:

| Computational Methodology | Application in this compound Research | Predicted Outcomes |

| Quantum Mechanics (QM) | Elucidation of electronic structure and reaction mechanisms. | Bond energies, spectroscopic data, transition state geometries. |

| Density Functional Theory (DFT) | Calculation of molecular properties and reaction pathways. | Optimized geometries, reaction energies, activation barriers. |

| Molecular Dynamics (MD) | Simulation of bulk properties and condensed-phase behavior. | Density, viscosity, thermal stability. |

| Reactive Force Fields (ReaxFF) | Modeling of decomposition and detonation processes. | Sensitivity to stimuli, decomposition products. |

| Machine Learning (ML) / AI | Predictive modeling of properties for new derivatives. | High-throughput screening, accelerated discovery. |

Environmental Impact and Sustainable Synthesis of this compound

The increasing focus on green chemistry and sustainable practices necessitates a thorough evaluation of the environmental impact and the development of more sustainable synthetic routes for this compound. chemistry-teaching-resources.com Given its potential applications and inherent reactivity, understanding and mitigating its environmental footprint is a critical challenge.

Traditional synthetic routes to acyl chlorides and related compounds often involve the use of hazardous reagents and generate significant amounts of waste. rsc.org For the synthesis of this compound, key considerations for improving sustainability include the management of byproducts, minimization of waste streams, and enhancement of atom economy.

Byproduct Management: The synthesis of this compound likely involves the use of chlorinating agents and azidating agents, which can lead to the formation of stoichiometric byproducts. For example, if a synthesis were to proceed from a carboxylic acid precursor, the use of a chlorinating agent like thionyl chloride would produce sulfur dioxide and hydrogen chloride as byproducts. Effective byproduct management would involve the capture and neutralization of these acidic gases or, ideally, their conversion into valuable secondary products.

Waste Minimization: A significant contributor to waste in chemical synthesis is the use of organic solvents for reactions and purifications. The development of solvent-free synthetic methods or the use of greener, bio-based solvents would substantially reduce the environmental impact of this compound production. rsc.org Furthermore, the design of synthetic routes that minimize the number of steps and purification procedures will also contribute to waste reduction.

Atom Economy Enhancement: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chemistry-teaching-resources.comscranton.edulibretexts.orgrsc.orgrsc.org Reactions with high atom economy are those in which most of the atoms of the reactants are incorporated into the final product, minimizing the generation of byproducts. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. chemistry-teaching-resources.com Future research should focus on developing synthetic strategies for this compound that maximize atom economy. For instance, exploring catalytic routes could significantly improve the efficiency and reduce the waste generated compared to stoichiometric methods.

The following table provides a hypothetical comparison of atom economies for different synthetic approaches to a related compound, illustrating the potential for improvement:

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Stoichiometric Chlorination | Carboxylic Acid, Thionyl Chloride | Acyl Chloride | Sulfur Dioxide, Hydrogen Chloride | Low |

| Catalytic Chlorination | Carboxylic Acid, Catalytic Chlorine Source | Acyl Chloride | Water | High |

| Direct Azidation | Acyl Chloride, Sodium Azide | Acyl Azide | Sodium Chloride | Moderate |

| Catalytic Azidation | Acyl Chloride, Azide Source (catalytic) | Acyl Azide | Minimal | High |

A comprehensive understanding of the environmental impact of this compound requires a lifecycle assessment (LCA). youtube.commdpi.comresearchgate.netwisdomlib.org An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal or recycling. mdpi.comwisdomlib.org For this compound, an LCA would provide a holistic view of its environmental footprint and identify key areas for improvement.

The key stages of a lifecycle assessment for this compound would include:

Cradle-to-Gate: This stage would assess the environmental impacts of raw material extraction, transportation, and the synthesis of this compound. This includes the energy consumption and emissions associated with the production of all starting materials and reagents.

Gate-to-Grave: This stage would encompass the environmental impacts of the transportation of this compound, its use in various applications, and its eventual disposal or decomposition. For an energetic material, this would include an assessment of the environmental effects of its detonation or combustion products.

A significant challenge in conducting a comprehensive LCA for this compound is the lack of available data for many of the life cycle stages. Future research will need to focus on gathering the necessary data to perform a robust LCA. This will be crucial for making informed decisions about the sustainability of its production and use, and for comparing it with alternative compounds.

The following table outlines the key considerations for a lifecycle assessment of this compound:

| Lifecycle Stage | Key Considerations | Data Requirements |

| Raw Material Acquisition | Sourcing of precursors, energy and water consumption. | Inventory of all inputs and outputs for precursor synthesis. |

| Manufacturing | Energy consumption, solvent use, waste generation, emissions. | Process flow diagrams, mass and energy balances. |

| Transportation | Fuel consumption, emissions from transport vehicles. | Transportation distances and modes. |

| Use | Emissions and environmental impacts during application. | Data on performance and reaction products in specific uses. |

| End-of-Life | Environmental impact of disposal, decomposition, or recycling. | Analysis of decomposition products and their environmental fate. |

Q & A

Q. What are the standard protocols for synthesizing carbonazidoyl chloride, and how can purity be validated?

this compound synthesis typically involves reactions analogous to benzoyl chloride preparation, such as substituting benzoyl precursors with azide-containing analogs. For example, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) may react with carbonazidic acid derivatives under anhydrous conditions . Purity validation requires spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (GC-MS, HPLC). New compounds demand elemental analysis and high-resolution mass spectrometry (HRMS) to confirm molecular composition .

Q. How should experimental sections in publications describe this compound handling to ensure reproducibility?

Experimental protocols must detail reaction stoichiometry, solvent systems, temperature control, and inert atmosphere conditions (e.g., nitrogen/argon). Safety precautions, such as fume hood use and personal protective equipment (PPE), should align with benzoyl chloride guidelines due to similar corrosive and moisture-sensitive properties . Include step-by-step purification methods (e.g., distillation, recrystallization) and raw spectral data in supplementary materials to aid replication .

Q. What analytical methods are critical for characterizing this compound’s reactivity?

Kinetic studies using UV-Vis spectroscopy or titration (e.g., monitoring hydrolysis rates) are essential. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Reactivity with nucleophiles (amines, alcohols) should be quantified via reaction calorimetry to determine activation energies .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For instance, azide-related peaks may shift due to hydrogen bonding in polar solvents. Multi-technique validation (e.g., cross-referencing XRD with computational simulations like DFT) clarifies structural ambiguities. Peer collaboration and open-data sharing platforms enhance consensus .

Q. What experimental designs mitigate decomposition risks during this compound storage?

Stability studies under varying conditions (humidity, temperature, light) identify optimal storage parameters. Accelerated aging experiments (e.g., 40°C/75% RH) paired with LC-MS degradation profiling reveal hydrolytic pathways. Stabilizers like molecular sieves or inert gas purging should be tested systematically .

Q. How do computational models enhance mechanistic understanding of this compound reactions?

Molecular dynamics (MD) simulations predict transition states in nucleophilic acyl substitutions, while quantum mechanical calculations (e.g., Hartree-Fock, MP2) quantify bond dissociation energies. Comparing theoretical vs. experimental kinetic data validates mechanistic hypotheses .

Methodological Guidance

Q. What strategies ensure rigorous statistical analysis in this compound studies?

- Data Collection: Triplicate experiments with controls (e.g., solvent blanks) minimize variability.

- Analysis: Use ANOVA for multi-group comparisons and principal component analysis (PCA) for spectral datasets.

- Reporting: Transparently document outliers and apply Bonferroni corrections to avoid Type I errors .

Q. How should researchers address ethical considerations in this compound toxicity studies?

Follow institutional review board (IRB) protocols for handling hazardous materials. Toxicity data must be disclosed in supplementary files, including LD50 values and ecotoxicological impacts. Collaborate with environmental chemists to assess disposal guidelines .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.